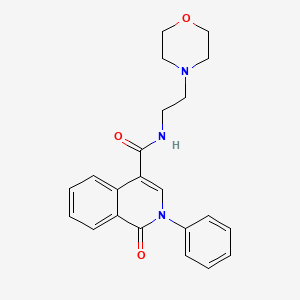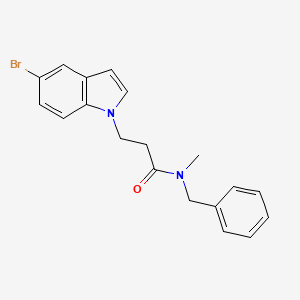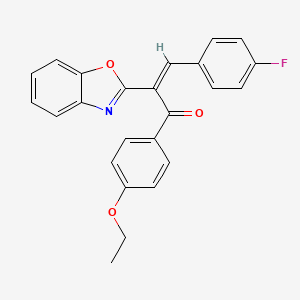![molecular formula C16H18N6O B11149297 N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11149297.png)
N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridine moiety fused with an indazole ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Coupling with Indazole: The triazolopyridine intermediate is then coupled with an indazole derivative through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally benign methods such as electrochemically induced desulfurative cyclization or I2-mediated oxidative C-N bond formations . These methods offer broad substrate scope, good functional group compatibility, and are suitable for gram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can be performed on the indazole ring to modify its electronic properties.
Substitution: Various substitution reactions can be carried out on both the triazolopyridine and indazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has shown potential as an antibacterial and antifungal agent . Its ability to inhibit specific enzymes makes it a candidate for further studies in enzyme inhibition and drug development.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of triazolopyridine can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can act as an inhibitor of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these enzymes, the compound can disrupt their normal function and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Demonstrates antibacterial activity and is used in the development of new antimicrobial agents.
Uniqueness
What sets N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide apart is its dual functionality, combining the properties of both triazolopyridine and indazole rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H18N6O/c23-16(15-11-5-1-2-6-12(11)18-21-15)17-9-8-14-20-19-13-7-3-4-10-22(13)14/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,23)(H,18,21) |
InChI Key |
AOIXJVZPFKNLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11149232.png)
![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate](/img/structure/B11149233.png)

![(2E)-6-(4-methoxybenzyl)-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149258.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149261.png)
![ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11149266.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)

![2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11149273.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid](/img/structure/B11149280.png)
![4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11149281.png)
![4-chloro-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11149292.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine](/img/structure/B11149294.png)
